Binding Affinity at Human GAT1: Target Compound vs. Tiagabine
The target compound binds to human GAT1 with a Ki of 1.10 µM, whereas tiagabine, the prototypical orthosteric GAT1 inhibitor, displays an IC50 of 0.049 µM under comparable heterologous expression conditions [1][2]. Although tiagabine is more potent, the target compound operates through an allosteric mechanism that does not directly compete with the GABA orthosteric site, making it a mechanistically distinct probe [3].
Tiagabine IC50 = 0.049 µM (orthosteric)
~22-fold potency difference; distinct binding modes
| Evidence Dimension | Binding affinity (Ki) at human GAT1 |
|---|---|
| Target Compound Data | Ki = 1.10 µM (1100 nM) |
| Comparator Or Baseline | Tiagabine: IC50 = 0.049 µM (49 nM) in CHO cells [2]; orthosteric competitive inhibitor |
| Quantified Difference | Tiagabine is ~22‑fold more potent, but target compound is an allosteric ligand with distinct binding mode |
| Conditions | Target: HEK293‑expressed human GAT1, competitive MS binding assay using NO71156 as marker [1]. Tiagabine: CHO‑expressed human GAT1, [³H]GABA uptake assay [2]. |
Why This Matters
Procurement for allosteric GAT1 probe development requires a ligand that does not compete with GABA, a property that tiagabine cannot fulfill despite its higher potency.
- [1] BindingDB BDBM50063508. Ki = 1.10E+3 nM for human GAT1; assay: competitive MS binding with NO71156. View Source
- [2] BindingDB BDBM50368628 (Tiagabine). IC50 = 49 nM for human GAT1 in CHO cells. View Source
- [3] Hauke TJ et al. J Med Chem. 2018;61(22):10310-10332. Allosteric interaction at GAT1 demonstrated for 5‑substituted nipecotic acid derivatives. View Source
